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Compound of Interest

Compound Name: QNZ46

Cat. No.: B610380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound QNZ46, a

selective, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the

GluN2C or GluN2D subunits. This document details its chemical structure, physicochemical

properties, and biological activity, including its mechanism of action and relevant experimental

protocols.

Chemical Structure and Properties
QNZ46, with the IUPAC name (E)-4-(6-methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-

yl)benzoic acid, is a synthetic organic compound belonging to the quinazolin-4-one class. Its

chemical structure is presented below.

Table 1: Chemical Identifiers and Properties of QNZ46
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Property Value Reference

IUPAC Name

(E)-4-(6-methoxy-2-(3-

nitrostyryl)-4-oxoquinazolin-

3(4H)-yl)benzoic acid

CAS Number 1237744-13-6 [1][2]

Molecular Formula C₂₄H₁₇N₃O₆ [2]

Molecular Weight 443.41 g/mol [2][3]

SMILES

O=C(O)C1=CC=C(N2C(/C=C/

C3=CC=CC(--INVALID-LINK--

=O)=C3)=NC4=C(C=C(OC)C=

C4)C2=O)C=C1

Appearance Solid powder

Purity ≥98% (HPLC) [2]

Solubility
Soluble to 10 mM in DMSO

with gentle warming.
[2][3]

Storage Store at room temperature. [2][3]

Biological Activity and Mechanism of Action
QNZ46 is a potent and selective non-competitive antagonist of NMDA receptors, demonstrating

a preference for those containing the GluN2C and GluN2D subunits.[2][3] Its inhibitory action is

unique in that it is dependent on the presence of glutamate but not glycine.[1] This suggests

that QNZ46 binds to a novel allosteric site that becomes accessible or has a higher affinity for

the compound after glutamate binds to the GluN2 subunit.[1]

The inhibition by QNZ46 is voltage-independent, indicating that it does not block the ion

channel pore in the same manner as other NMDA receptor antagonists like MK-801.[4] By

inhibiting the function of GluN2C/D-containing NMDA receptors, QNZ46 effectively reduces the

influx of calcium ions (Ca²⁺) that is typically mediated by these receptors upon activation. This

reduction in calcium influx is believed to be the primary mechanism underlying its

neuroprotective effects.[5]
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Table 2: In Vitro Activity of QNZ46

Target IC₅₀ (μM) Reference

GluN1/GluN2D 3 [2][3]

GluN1/GluN2C 6 [2][3]

GluN1/GluN2A 229 [2][3]

GluN1/GluN2B >300 [2][3]

GluR1 (AMPA Receptor) >300 [2][3]

The signaling pathway affected by QNZ46 begins with its binding to the GluN2C/D-containing

NMDA receptor, which in turn inhibits the glutamate-mediated influx of calcium. This has been

shown to have downstream effects, including the suppression of necroptosis pathways by

decreasing the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and

reducing the expression of Receptor-Interacting Protein 1 (RIP1).[5]
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NMDA Receptor Modulation by QNZ46

Downstream Signaling

Glutamate

GluN2C/D-containing
NMDA Receptor

Binds

QNZ46

Inhibits (Allosteric)

Ca²⁺ Influx

Mediates

Necroptosis Pathway

Activates

pMLKL RIP1

Increases Increases

Blocks

Click to download full resolution via product page

QNZ46 Signaling Pathway

Experimental Protocols
Synthesis of QNZ46
The synthesis of QNZ46 is described by Mosley et al. in the Journal of Medicinal Chemistry

(2010). The general synthetic scheme for quinazolin-4-one derivatives involves a multi-step

process. While the full detailed protocol from the original paper is recommended for precise

replication, the key steps generally involve the condensation of an anthranilic acid derivative
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with an appropriate amine, followed by cyclization and subsequent functional group

manipulations to introduce the styryl and benzoic acid moieties.
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General Synthesis Workflow

Whole-Cell Patch-Clamp Electrophysiology
The electrophysiological effects of QNZ46 on NMDA receptors are typically characterized using

the whole-cell patch-clamp technique on cells expressing specific NMDA receptor subunits

(e.g., HEK293 cells).

Methodology:

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and

transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and

GluN2D).

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and

filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2

MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 with CsOH.

Recording Conditions: Cells are continuously perfused with an external solution containing

(in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine, with pH adjusted to 7.4

with NaOH.

Data Acquisition: Whole-cell voltage-clamp recordings are performed at a holding potential of

-60 mV. NMDA receptor-mediated currents are evoked by the rapid application of glutamate
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(e.g., 1 mM) and glycine (e.g., 0.1 mM).

Drug Application: QNZ46 is applied at various concentrations via the perfusion system to

determine its effect on the evoked currents and to calculate the IC₅₀ value.
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Whole-Cell Patch-Clamp Workflow

In Vivo Studies
QNZ46 has been evaluated in animal models of neurological diseases, including experimental

autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and ischemic stroke.

Experimental Autoimmune Encephalomyelitis (EAE) Model:
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Induction of EAE: EAE is induced in C57BL/6 mice by immunization with Myelin

Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant

(CFA), followed by injections of pertussis toxin.

Treatment: QNZ46 is administered intraperitoneally (i.p.) at a specified dose (e.g., 2 mg/kg)

daily, starting at the onset of clinical signs.

Assessment: Clinical scores are recorded daily to assess disease severity. Histological

analysis of the spinal cord is performed at the end of the study to evaluate demyelination and

immune cell infiltration.

Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO):

Induction of Stroke: Anesthesia is induced, and the middle cerebral artery is occluded for a

defined period (e.g., 60 minutes) using an intraluminal filament.

Treatment: A single dose of QNZ46 (e.g., 20 mg/kg) is administered i.p. at the time of

reperfusion.

Assessment: Neurological function is assessed at various time points post-stroke using a

standardized scoring system. Brain infarct volume is measured 24-48 hours after the

ischemic insult using TTC staining.

Conclusion
QNZ46 represents a valuable research tool for investigating the physiological and pathological

roles of GluN2C/D-containing NMDA receptors. Its unique glutamate-dependent mechanism of

action and selectivity offer potential avenues for the development of novel therapeutic agents

for neurological disorders characterized by excitotoxicity and neuroinflammation. The

experimental protocols outlined in this guide provide a foundation for the further

characterization and evaluation of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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